

Preparing TG6-10-1 stock solutions for experiments.

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Compound of Interest		
Compound Name:	TG6-10-1	
Cat. No.:	B15617686	Get Quote

Application Notes and Protocols for TG6-10-1

Introduction

TG6-10-1 is a potent and selective, cell-permeable antagonist of the prostaglandin E2 receptor subtype 2 (EP2).[1][2][3] It operates through a competitive mechanism of antagonism with an equilibrium dissociation constant (Kb) of 17.8 nM.[1][3] **TG6-10-1** exhibits high selectivity for the EP2 receptor, showing over 300-fold selectivity against human EP3, EP4, and IP receptors, and 100-fold selectivity over the EP1 receptor.[1][3][4] Due to its role in modulating inflammatory pathways, **TG6-10-1** is a valuable research tool for studying conditions such as neuroinflammation, cancer, and pain.[3][5][6] In mouse models of status epilepticus, systemic administration of **TG6-10-1** has been shown to reduce mortality, decrease brain inflammation, and prevent the opening of the blood-brain barrier.[3] These application notes provide detailed protocols for the preparation of **TG6-10-1** stock solutions for both in vitro and in vivo experimental use.

Data Presentation: Physicochemical and Handling Properties

The following table summarizes the key quantitative data for **TG6-10-1**.



Property	Value	Citations
Chemical Name	(E)-N-(2-(2- (trifluoromethyl)-1H-indol-1- yl)ethyl)-3-(3,4,5- trimethoxyphenyl)acrylamide	[7]
CAS Number	1415716-58-3	[7][8]
Molecular Formula	C23H23F3N2O4	[1][5]
Molecular Weight	448.44 g/mol	[5][7][8]
Appearance	White to off-white solid powder	[1][7][8]
Purity	≥98% (HPLC)	[1][7][8]
Solubility	DMSO: 10 mM or up to 100 mg/mL	[1][7][8][9]
In vivo Formulation 1: ≥ 3 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[4]	
In vivo Formulation 2: ≥ 3 mg/mL in 10% DMSO, 90% Corn Oil	[4]	
Storage (Solid Form)	Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.	[1][5]
Storage (Stock Solution)	Aliquot and store at -20°C or -80°C. Stable for up to 3-6 months at -20°C or up to 2 years at -80°C. Avoid repeated freeze-thaw cycles.	[1][4][8][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (In Vitro Use)



This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

- TG6-10-1 solid powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- · Vortex mixer and/or sonicator

Procedure:

- Pre-calculation: Determine the required volume of DMSO to achieve a 10 mM concentration.
 The formula to use is: Volume (L) = [Mass of TG6-10-1 (g)] / [Molecular Weight (g/mol) x
 Desired Concentration (mol/L)]
 - For 1 mg of TG6-10-1 (0.001 g):
 - \circ Volume (L) = 0.001 g / (448.44 g/mol x 0.010 mol/L) = 0.000223 L = 223 μ L
 - Therefore, to make a 10 mM solution, add 223 μL of DMSO for every 1 mg of TG6-10-1.
- Weighing: Carefully weigh the desired amount of **TG6-10-1** powder in a sterile microcentrifuge tube using a calibrated balance.
- Solubilization: Add the calculated volume of DMSO to the tube containing the TG6-10-1 powder.
- Dissolution: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm it until the solution is clear.[4]



- Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, singleuse aliquots in sterile cryovials to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or -80°C, protected from light.[1][4][10]

Protocol 2: Preparation of a Dosing Solution for In Vivo Use (Aqueous Formulation)

This protocol is adapted for preparing **TG6-10-1** for systemic administration in animal models, such as intraperitoneal (i.p.) injection.[3][4]

Materials:

- 10 mg/mL or 30 mg/mL **TG6-10-1** stock solution in DMSO (prepared as in Protocol 1)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes and syringes

Procedure:

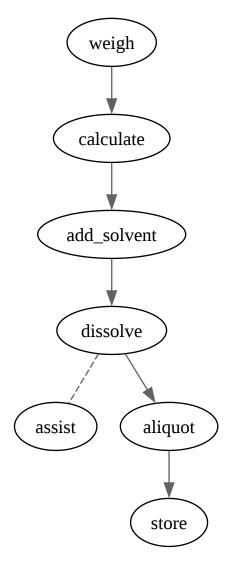
- Vehicle Preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% Saline.[4]
- Example Calculation (for 1 mL of 3 mg/mL dosing solution):
 - Start with a concentrated stock of TG6-10-1 in DMSO (e.g., 30 mg/mL).
 - \circ To achieve a final concentration of 3 mg/mL in 1 mL, you will need 3 mg of **TG6-10-1**. This corresponds to 100 μ L of the 30 mg/mL DMSO stock.
- Mixing Steps: Prepare the solution by adding each solvent sequentially.[4] a. To a sterile tube, add 400 μ L of PEG300. b. Add 100 μ L of the 30 mg/mL **TG6-10-1** DMSO stock to the PEG300 and mix thoroughly by vortexing. c. Add 50 μ L of Tween-80 and mix again until the



solution is homogeneous. d. Add 450 μ L of sterile Saline to bring the total volume to 1 mL. Vortex until a clear solution is formed.

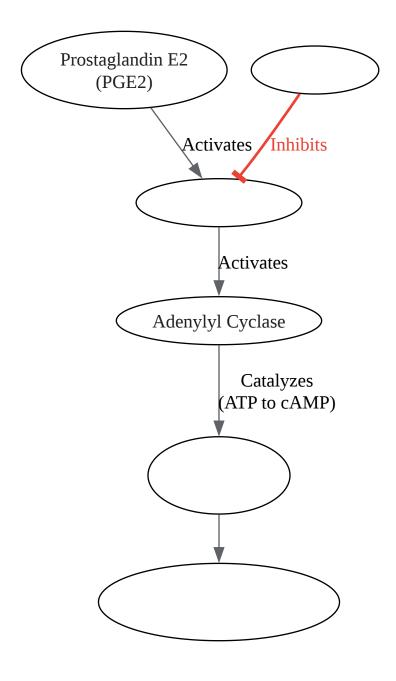
• Final Check: Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming and sonication can be used.[4] This formulation is suitable for immediate use in animal experiments.

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